Cas no 2172183-97-8 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances solubility and facilitates deprotection under mild basic conditions, and a difluoropropanoic acid moiety, which introduces steric and electronic effects to modulate peptide conformation and stability. The dimethylpropanamido linker provides rigidity, while the difluoromethyl group can influence bioavailability and metabolic resistance. This compound is particularly valuable in the synthesis of modified peptides, where precise control over stereoelectronics and proteolytic stability is required. Its well-defined reactivity makes it suitable for automated solid-phase peptide synthesis (SPPS) protocols.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid structure
2172183-97-8 structure
Product Name:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid
CAS No:2172183-97-8
MF:C23H24F2N2O5
MW:446.443873405457
CID:5753861
PubChem ID:165811030
Update Time:2025-06-08

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-2,2-difluoropropanoic acid
    • EN300-1488837
    • 2172183-97-8
    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid
    • Inchi: 1S/C23H24F2N2O5/c1-22(2,19(28)26-13-23(24,25)20(29)30)12-27-21(31)32-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)
    • InChI Key: YCGKULQXWQDTQQ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CNC(C(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F

Computed Properties

  • Exact Mass: 446.16532819g/mol
  • Monoisotopic Mass: 446.16532819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid Pricemore >>

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3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid Related Literature

Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid

Comprehensive Analysis of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid (CAS No. 2172183-97-8)

In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid (CAS No. 2172183-97-8) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology. The compound's unique structural features, including the difluoropropanoic acid moiety and 2,2-dimethylpropanamido group, contribute to its stability and reactivity, making it a valuable building block for researchers.

The growing demand for peptide-based therapeutics has propelled the search for advanced amino acid derivatives like CAS 2172183-97-8. Recent studies highlight its potential in developing novel bioconjugates and drug delivery systems, addressing current challenges in bioavailability and targeted therapy. Its Fmoc-protecting group offers orthogonal protection strategies, crucial for complex peptide sequences – a hot topic in personalized medicine research.

From a synthetic chemistry perspective, the difluorinated backbone of this compound provides enhanced metabolic stability compared to non-fluorinated analogs. This characteristic aligns with the pharmaceutical industry's focus on fluorinated drug candidates, which account for nearly 30% of newly approved small molecule drugs. Researchers frequently search for information about fluorine in drug design and Fmoc-AA derivatives, making this compound particularly relevant in current literature.

The compound's CAS number 2172183-97-8 serves as a crucial identifier in chemical databases and regulatory documentation. Analytical data shows excellent purity profiles (>98% by HPLC) and consistent batch-to-batch reproducibility, meeting stringent requirements for GMP-grade peptide synthesis. These quality parameters respond to the increasing industry demand for high-purity building blocks in oligonucleotide therapeutics development.

Storage and handling recommendations for this Fmoc-amino acid derivative emphasize protection from moisture and light, with optimal stability at -20°C. These protocols mirror best practices for peptide synthesis reagents, a common search topic among laboratory technicians. The compound's solubility profile in common organic solvents (DMSO, DMF) facilitates its application in automated peptide synthesizers, addressing frequent user queries about reagent compatibility.

Recent patent analyses reveal growing applications of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid in macrocyclic peptide development, particularly for challenging targets like protein-protein interactions. This aligns with trending research in undruggable targets and next-generation biologics. The compound's sterically hindered structure contributes to conformational control – a key consideration in peptide folding studies.

Quality control protocols for CAS 2172183-97-8 typically involve advanced analytical techniques including LC-MS and NMR spectroscopy, addressing the pharmaceutical industry's emphasis on analytical method validation. These procedures ensure compliance with ICH guidelines, a frequent concern for CMC teams in drug development. The compound's well-characterized chromatographic behavior facilitates method development for related protected amino acids.

From an environmental perspective, the synthesis of Fmoc-protected derivatives like this compound has seen improvements in green chemistry metrics, responding to industry demands for sustainable synthesis routes. Modern synthetic approaches focus on atom economy and reduced solvent waste – topics gaining traction in ESG-focused pharmaceutical manufacturing.

The compound's structure-activity relationship (SAR) profile makes it particularly valuable for medicinal chemistry applications. Its difluoromethyl group serves as a bioisostere for various functional groups, enabling optimization of ADME properties in lead compounds. This application addresses frequent researcher inquiries about fluorine substitution effects on pharmacokinetics.

In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2-difluoropropanoic acid (CAS No. 2172183-97-8) represents a sophisticated tool in modern peptide engineering and drug discovery. Its unique chemical properties and broad applicability position it at the forefront of biopharmaceutical innovation, meeting current research needs while enabling future breakthroughs in precision medicine and therapeutic peptides.

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